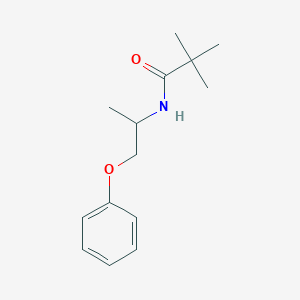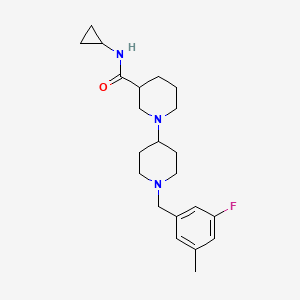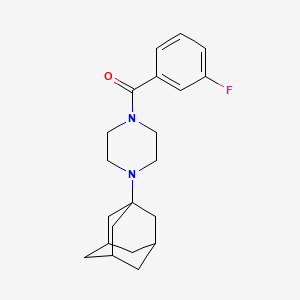
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide, also known as DMPP, is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMPP is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain ion channels and receptors in the body.
Mécanisme D'action
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors, meaning that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site that binds the neurotransmitter acetylcholine. This compound also inhibits the activity of certain voltage-gated potassium channels by binding to a site on the channel that is distinct from the channel's pore.
Biochemical and Physiological Effects:
This compound has been shown to enhance the release of certain neurotransmitters, including acetylcholine and dopamine, in the brain. It has also been shown to increase the firing rate of certain neurons in the brain. In addition, this compound has been shown to have anti-inflammatory effects in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide in lab experiments is its ability to selectively modulate the activity of certain ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more controlled manner. However, one limitation of using this compound is that its effects on ion channels and receptors may not accurately reflect the effects of endogenous ligands or other drugs.
Orientations Futures
There are several potential future directions for research involving 2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide. One area of interest is the development of this compound-based compounds with improved potency and selectivity for certain ion channels and receptors. Another area of interest is the study of this compound's effects on other neurotransmitter systems and its potential therapeutic applications in neurological and psychiatric disorders. Finally, there is potential for the use of this compound as a tool in the study of ion channel function in disease states.
Méthodes De Synthèse
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized using several methods, including the reaction of 2,2-dimethylpropanoyl chloride with N-(1-methyl-2-phenoxyethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dimethylpropanoic acid with N-(1-methyl-2-phenoxyethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide has been extensively studied in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the body. It has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in neurotransmission, and to inhibit the activity of certain voltage-gated potassium channels. This compound has also been studied for its potential use as a tool in the study of ion channel function.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1-phenoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(15-13(16)14(2,3)4)10-17-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYHHQGGVMYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,4R*)-1-(4-amino-5-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5408786.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5408796.png)

![N-allyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408808.png)
![1-(4-iodophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5408809.png)
![N,N,4-trimethyl-3-(2-{[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5408816.png)

![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5408851.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5408862.png)
